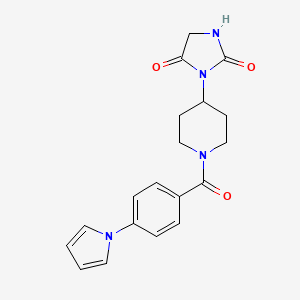
(5S)-5-(2-methylpropyl)morpholin-3-one
Descripción general
Descripción
“(5S)-5-(2-methylpropyl)morpholin-3-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of sodium hydride with the compound in tetrahydrofuran for 14 hours at ambient temperature . Another method involves the reaction with hydrogen chloride for 4 hours under heating conditions . The yield of the reaction varies depending on the conditions and methods used .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H15NO2 . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used. For instance, the compound can react with sodium hydride in N,N-dimethyl-formamide at 25°C . The yield of the reaction can vary depending on the specific conditions .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a melting point of 70-71°C . The compound’s boiling point and other physical and chemical properties are not specified in the search results .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a derivative of morpholine, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Synthesis of Chiral Reagents
trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, derivatives of morpholine, are recognized as promising candidates for the C(2)-symmetric class of chiral reagents. They are prepared with excellent optical purity, highlighting their potential in chiral synthesis (Dave & Sasaki, 2004).
Novel Derivatives Synthesis
A new procedure for the efficient synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives has been developed. This involves using glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).
Xanthine Oxidase Inhibition
Cyclodidepsipeptides, including derivatives of morpholine, have been evaluated for their inhibitory activity against xanthine oxidase (XO). They have shown promising results as XO inhibitors, suggesting potential applications in treating gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).
Polymerization and Molecular Structure Studies
Morpholine derivatives have been studied for their potential in ring-opening polymerization reactions with metal catalysts. This research offers insights into the chemical properties and applications of these compounds in polymer science (Chisholm et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(5S)-5-(2-methylpropyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWNYTYFDBHKCT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)
![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)


